Journal Name:Zeitschrift für Naturforschung C
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Drugging the undruggable: a computational chemist's view of KRASG12C†
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-03-29 , DOI: 10.1039/D1MD00055A
In recent years, the emergence of targeted covalent inhibitors which bind to the G12C mutant of KRAS have offered a solution to this previously intractable target. Inhibitors of KRASG12C tend to be structurally complex, displaying features such as atropisomerism, chiral centres and a reactive covalent warhead. Such molecules result in lengthy and challenging syntheses, and as a consequence critical decisions need to be made at the design level to maximise the chances of success. Here we take a retrospective look into how computational chemistry can help guide and prioritise medicinal chemistry efforts in the context of a series of conformationally restricted tetracyclic quinolines.
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Structure-based design of haloperidol analogues as inhibitors of acetyltransferase Eis from Mycobacterium tuberculosis to overcome kanamycin resistance†
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-10-05 , DOI: 10.1039/D1MD00239B
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is a deadly bacterial disease. Drug-resistant strains of Mtb make eradication of TB a daunting task. Overexpression of the enhanced intracellular survival (Eis) protein by Mtb confers resistance to the second-line antibiotic kanamycin (KAN). Eis is an acetyltransferase that acetylates KAN, inactivating its antimicrobial function. Development of Eis inhibitors as KAN adjuvant therapeutics is an attractive path to forestall and overcome KAN resistance. We discovered that an antipsychotic drug, haloperidol (HPD, 1), was a potent Eis inhibitor with IC50 = 0.39 ± 0.08 μM. We determined the crystal structure of the Eis-haloperidol (1) complex, which guided synthesis of 34 analogues. The structure–activity relationship study showed that in addition to haloperidol (1), eight analogues, some of which were smaller than 1, potently inhibited Eis (IC50 ≤ 1 μM). Crystal structures of Eis in complexes with three potent analogues and droperidol (DPD), an antiemetic and antipsychotic, were determined. Three compounds partially restored KAN sensitivity of a KAN-resistant Mtb strain K204 overexpressing Eis. The Eis inhibitors generally did not exhibit cytotoxicity against mammalian cells. All tested compounds were modestly metabolically stable in human liver microsomes, exhibiting 30–60% metabolism over the course of the assay. While direct repurposing of haloperidol as an anti-TB agent is unlikely due to its neurotoxicity, this study reveals potential approaches to modifying this chemical scaffold to minimize toxicity and improve metabolic stability, while preserving potent Eis inhibition.
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β-Carboline-based molecular hybrids as anticancer agents: a brief sketch
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-03-24 , DOI: 10.1039/D0MD00422G
Cancer is a huge burden on the healthcare system and is foremost cause of mortality across the globe. Among various therapeutic strategies, chemotherapy plays an enormous role in overcoming the challenges of treating cancer, especially in late stage detection. However, limitations such as extreme side/adverse effects and drug resistance associated with available drugs have impelled the development of novel chemotherapeutic agents. In this regard, we have reviewed the development of β-carboline-based chemotherapeutic agents reported in last five years. The review mainly emphasizes on the molecular hybrids of β-carbolines with various pharmacophores, their synthetic strategies, and in vitro anticancer evaluation. In addition, the mechanisms of action, in silico studies, structural influence on the potency and selectivity among diverse cancer cell lines have been critically presented. The review updates readers on the diverse molecular hybrids prepared and the governing structural features of high potential molecules that can help in the future development of novel cytotoxic agents.
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Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit†
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-05-07 , DOI: 10.1039/D1MD00063B
Despite promising efficacy, the clinical use of the anti-tubercular therapeutic bedaquiline has been restricted due to safety concerns. To date, limited SAR studies have focused on the quinoline ring (A-ring), and as such, we set out to explore modifications within this region in an attempt to discover new bedaquiline variants with an improved safety profile. We herein report the development of unique synthetic strategies that facilitated access to novel bedaquiline analogues leading to the discovery that anti-tubercular activity could be retained following replacement of the quinoline motif with pyridine heterocycles. This discovery is anticipated to open up multiple new avenues for exploration in the design of improved anti-tubercular therapeutics.
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The modulatory role of sulfated and non-sulfated small molecule heparan sulfate-glycomimetics in endothelial dysfunction: absolute structural clarification, molecular docking and simulated dynamics, SAR analyses and ADMET studies†
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-04-23 , DOI: 10.1039/D0MD00366B
The conceptual technology of small molecule glycomimetics, exemplified by compounds C1–4, has shown promising protective effects against lipid-induced endothelial dysfunction, restorative effects on diabetic endothelial colony forming cells, and preventative effects on downstream vascular calcification amongst other important in vitro and ex vivo studies. We report the optimised synthesis of an array of 17 small molecule glycomimetics, including the regio-, enantio- and diastereo-meric sulfated scaffolds of a hit structure along with novel desulfated examples. For the first time, the absolute stereochemical configurations of C1–4 have been clarified based on an identified and consistent anomaly with the Sharpless asymmetric dihydroxylation reaction. We have investigated the role and importance of sulfation pattern, location, regioisomers, and spatial orientation of distal sulfate groups on the modulation of endothelial dysfunction through their interaction with hepatocyte growth factor (HGF). In silico studies demonstrated the key interactions the persulfated glycomimetics make with HGF and revealed the importance of both sulfate density and positioning (both point chirality and vector) to biological activity. In vitro biological data of the most efficient binding motifs, along with desulfated comparators, support the modulatory effects of sulfated small molecule glycomimetics in the downstream signaling cascade of endothelial dysfunction. In vitro absorption, distribution, metabolism, elimination and toxicity (ADMET) data demonstrate the glycomimetic approach to be a promising approach for hit-to-lead studies.
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Titanium complexes affect Bacillus subtilis biofilm formation
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2023-05-02 , DOI: 10.1039/d3md00075c
Biofilms are surface or interface-associated communities of bacterial cells, embedded in a self-secreted extracellular matrix (ECM). Cells in biofilms are 100–1000 times more resistant to antibiotic treatment relative to planktonic cells due to various reasons, including the ECM acting as a diffusion barrier to antibiotic molecules, the presence of persister cells that divide slowly and are less susceptible to cell-wall targeting drugs, and the activation of efflux pumps in response to antibiotic stress. In this study we tested the effect of two titanium(IV) complexes that have been previously reported as potent and non-toxic anticancer chemotherapeutic agents on Bacillus subtilis cells in culture and in biofilm forming conditions. The Ti(IV) complexes tested, a hexacoordinate diaminobis(phenolato)-bis(alkoxo) complex (phenolaTi) and a bis(isopropoxo) complex of a diaminobis(phenolato) “salan”-type ligand (salanTi), did not affect the growth rate of cells in shaken cultures, however they did affect biofilm formation. Surprisingly, while phenolaTi inhibited biofilm formation, the presence of salanTi induced the formation of more mechanically robust biofilms. Optical microscopy images of biofilm samples in the absence and presence of Ti(IV) complexes suggest that Ti(IV) complexes affect cell–cell and/or cell–matrix adhesion, and that these are interfered with phenolaTi and enhanced by salanTi. Our results highlight the possible effect of Ti(IV) complexes on bacterial biofilms, which is gaining interest in light of the emerging relations between bacteria and cancerous tumors.
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TPP-based mitocans: a potent strategy for anticancer drug design
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2020-06-03 , DOI: 10.1039/C9MD00572B
Cancer is one of the most important problems that endanger human health. The number of cancer patients is increasing rapidly worldwide. Compared with normal cells, cancer cells exhibit abnormal metabolism (abnormal glycolysis and oxidative phosphorylation, high levels of reactive oxygen species, anti-apoptosis, high mitochondrial membrane potential, and so on), and specific targeting of these metabolic abnormalities would be a promising drug design direction. These physiological characteristics are closely related to tumorigenesis and development, which are mainly regulated by mitochondria. Therefore, mitochondria have become important anticancer drug targets, attracting much attention in recent years. In this review, we systematically summarize various mitochondrial anticancer drugs developed, especially mitocans based on triphenylphosphonium (TPP), and discuss the advantages of TPP in endowing mitochondrial targeting function.
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Inside front cover
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-12-15 , DOI: 10.1039/D1MD90048J
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Introducing the metacore concept for multi-target ligand design
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-04-15 , DOI: 10.1039/D1MD00056J
In this work, we introduce the concept of “metacores” (MCs) for the organization of analog series (ASs) and multi-target (MT) ligand design. Generating compounds that are active against distantly related or unrelated targets is a central task in polypharmacology-oriented drug discovery. MCs are obtained by two-stage extraction of structural cores from ASs. The methodology is chemically intuitive and generally applicable. Each MC represents a set of related ASs and a template for the generation of new structures. We have systematically identified ASs that exclusively consisted of analogs with MT activity and determined their target profiles. From these ASs, a large set of 317 structurally diverse MCs was extracted, 127 of which were associated with different target families. The newly generated MCs were characterized and further prioritized on the basis of AS, compound, and target coverage. The analysis indicated that 260 MCs were pharmaceutically relevant. These MCs and the compound and target information they capture are made freely available for medicinal chemistry applications.
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Inside front cover
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: , DOI: 10.1039/D0MD90023K
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